molecular formula C16H18ClN3O4S3 B2633410 1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide CAS No. 941896-65-7

1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide

Cat. No. B2633410
CAS RN: 941896-65-7
M. Wt: 447.97
InChI Key: RJISUAHYVVJPKR-UHFFFAOYSA-N
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Description

“1-[(5-Chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide” is a chemical compound with the molecular formula C15H16ClN3O4S3 . It has an average mass of 433.953 Da and a mono-isotopic mass of 432.999146 Da . This compound holds immense potential in scientific research due to its unique structure.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H16ClN3O4S3 . This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms .

Scientific Research Applications

Chemical Synthesis and Modification

  • Research has delved into the synthesis of 3-thienyl-substituted isothiazolines and 1,2,4-thiadiazoles based on nitrile sulfides of the thiophene series. These compounds, related in structure to the specified compound, showcase the versatility of thiophene derivatives in creating potentially bioactive molecules through various chemical reactions (Krayushkin, Kalik, & Kudryavtseva, 1992).

Anticancer Applications

  • Studies have synthesized derivatives of indapamide, including compounds with thiophene moieties, showing significant proapoptotic activity on melanoma cell lines. This indicates potential applications in cancer treatment, highlighting the therapeutic possibilities of thiophene derivatives in oncology (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Antimicrobial and Antifungal Activities

  • Novel thieno[3,2-d]pyrimidines and related scaffolds have been synthesized and evaluated for their antimicrobial activities. These studies suggest that compounds with thienyl and sulfonyl groups could serve as bases for developing new antimicrobial agents, pointing towards the relevance of such compounds in addressing resistance issues (Hafez, El-Gazzar, & Zaki, 2016).

Ocular Applications

  • Research on 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and their isomers for topical ocular hypotensive activity implies the utility of thienyl sulfonyl compounds in the development of treatments for glaucoma, showcasing the potential of such molecules in ophthalmology (Prugh et al., 1991).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S3/c1-18-15(22)11-6-9-25-16(11)19-14(21)10-4-7-20(8-5-10)27(23,24)13-3-2-12(17)26-13/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISUAHYVVJPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide

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